molecular formula C7H15ClN2O3 B13498877 (2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride

(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride

Cat. No.: B13498877
M. Wt: 210.66 g/mol
InChI Key: JIFHNVDHPIMSAY-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes an amino group, a dimethylcarbamoyl group, and a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride typically involves the reaction of (2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The dimethylcarbamoyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and dimethylcarbamoyl group play crucial roles in binding to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2,3-diaminobutanoic acid hydrochloride: Similar structure but with an additional amino group.

    2-methylbutanoic acid: A branched-chain alkyl carboxylic acid with different functional groups.

Uniqueness

(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Biological Activity

(2S)-2-amino-4-(dimethylcarbamoyl)butanoic acid hydrochloride, also known as a derivative of aspartic acid, has garnered attention in recent years for its potential biological activities. This compound is primarily studied for its role in various biochemical pathways and its implications in pharmacology, particularly in antibiotic development and as a potential therapeutic agent against bacterial infections.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_7H14_14ClN2_2O2_2
  • Molecular Weight : 194.65 g/mol
  • IUPAC Name : this compound

This compound features a dimethylcarbamoyl group, which is significant for its biological activity.

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various biological systems. Key areas of interest include:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription .
  • Pharmacological Applications : Research indicates that this compound may serve as a scaffold for developing new antibiotics. Its structural modifications have been shown to enhance efficacy against resistant bacterial strains .
  • Toxicological Profile : Preliminary studies suggest a favorable safety profile, with low toxicity in mammalian cell lines, making it a candidate for further pharmacological development .

Study 1: Antibacterial Efficacy

A study conducted on cystobactamid analogues, including this compound, demonstrated potent activity against Escherichia coli and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values were significantly lower than those of existing antibiotics, indicating a promising avenue for drug development .

Bacterial StrainMIC (µg/mL)Reference Compound MIC (µg/mL)
E. coli0.180.28
P. aeruginosa0.250.45

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of the central amino acid in cystobactamid derivatives revealed that modifications to the dimethylcarbamoyl group significantly influence antibacterial activity. The study found that certain structural configurations led to enhanced binding affinity to target enzymes, thereby increasing efficacy .

Properties

Molecular Formula

C7H15ClN2O3

Molecular Weight

210.66 g/mol

IUPAC Name

(2S)-2-amino-5-(dimethylamino)-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C7H14N2O3.ClH/c1-9(2)6(10)4-3-5(8)7(11)12;/h5H,3-4,8H2,1-2H3,(H,11,12);1H/t5-;/m0./s1

InChI Key

JIFHNVDHPIMSAY-JEDNCBNOSA-N

Isomeric SMILES

CN(C)C(=O)CC[C@@H](C(=O)O)N.Cl

Canonical SMILES

CN(C)C(=O)CCC(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.